tert-butyl N-{4-[2-(4-formylpiperazin-1-yl)-2-oxoethyl]phenyl}carbamate

Lipophilicity Drug Design Chromatographic Purification

This bifurcated intermediate combines a Boc‑protected aniline and a formyl‑piperazine amide, enabling one‑step reductive amination without additional protection. Compared to the des‑formyl analog, it delivers a 51% lower cost‑per‑gram, a LogP of 2.336, and a favorable CNS MPO profile (HBD=1, TPSA=78.95 Ų). Cited as Reference Example 629 in US10202379, it accelerates SAR library synthesis and simplifies process‑scale route scouting while reducing PMI.

Molecular Formula C18H25N3O4
Molecular Weight 347.4 g/mol
CAS No. 1000932-68-2
Cat. No. B6143014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-{4-[2-(4-formylpiperazin-1-yl)-2-oxoethyl]phenyl}carbamate
CAS1000932-68-2
Molecular FormulaC18H25N3O4
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C=O
InChIInChI=1S/C18H25N3O4/c1-18(2,3)25-17(24)19-15-6-4-14(5-7-15)12-16(23)21-10-8-20(13-22)9-11-21/h4-7,13H,8-12H2,1-3H3,(H,19,24)
InChIKeyWYVUZRZEPKMPFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-{4-[2-(4-formylpiperazin-1-yl)-2-oxoethyl]phenyl}carbamate (CAS 1000932-68-2) | Physicochemical & Class Baseline for Research Procurement


tert-Butyl N-{4-[2-(4-formylpiperazin-1-yl)-2-oxoethyl]phenyl}carbamate (CAS 1000932-68-2) is a functionalized piperazine carbamate derivative classified as an organic building block . The compound bears a tert-butyl carbamate (Boc) protecting group on an aniline-like phenyl ring and a formyl-modified piperazine amide moiety, giving it a molecular formula of C₁₈H₂₅N₃O₄ and a molecular weight of 347.41 g·mol⁻¹ [1]. Its structure integrates a masked amine (Boc) and an electrophilic formyl handle on the piperazine, making it a bifurcated intermediate for medicinal chemistry library synthesis and process chemistry route scouting .

Why Generic In-Class Piperazine Carbamates Cannot Substitute for tert-Butyl N-{4-[2-(4-formylpiperazin-1-yl)-2-oxoethyl]phenyl}carbamate


Piperazine carbamates constitute a large family, but small N-substituent differences produce substantial shifts in lipophilicity, topological polar surface area, and hydrogen-bonding capacity—parameters central to both synthetic accessibility and biological permeability [1][2]. Removing the formyl group (e.g., switching to the des-formyl analog CAS 1000934-11-1) decreases the calculated LogP by 0.71 units and the polar surface area by 8.28 Ų while adding an extra hydrogen-bond donor [2][3]. These changes alter phase-partitioning behavior during purification, reactivity in parallel synthesis (the formyl group enables reductive amination without a protecting-group manipulation), and ultimately the cost-of-goods, as demonstrated by a retailer price differential of ≥48% for the same quantity [4].

Quantitative Differentiation Evidence for tert-Butyl N-{4-[2-(4-formylpiperazin-1-yl)-2-oxoethyl]phenyl}carbamate Against Closest Analogs


Lipophilicity (LogP) Difference vs. Des-Formyl Analog: Implications for Pharmacokinetic Profile and Purification

The target compound exhibits a computed LogP of 2.336 compared with 1.626 for the des-formyl analog (CAS 1000934-11-1), an increase of 0.71 log units [1][2]. This higher lipophilicity translates to longer reversed-phase HPLC retention and differential partitioning between aqueous and organic layers during extractive work-up—factors that directly influence purification throughput in high-throughput synthesis [3].

Lipophilicity Drug Design Chromatographic Purification

Topological Polar Surface Area (PSA) Delta: Predictor of Oral Bioavailability Versus Des-Formyl Comparator

The target compound has a calculated PSA of 78.95 Ų, 8.28 Ų higher than the des-formyl analog (70.67 Ų) [1][2]. While both values remain below the 140 Ų threshold commonly associated with favorable oral absorption, the difference is large enough to influence the ranking of compounds within a congeneric series during property-based lead optimization [3].

Polar Surface Area Oral Bioavailability Property-Based Design

Hydrogen-Bond Donor Count: Pharmacophore Differentiation from the Des-Formyl Analog

The formyl-modified piperazine in the target compound eliminates the secondary amine proton present on the piperazine ring of the des-formyl analog, resulting in one fewer hydrogen-bond donor (HBD count of 1 vs. 2) [1][2]. This reduction can be decisive for avoiding undesirable hydrogen-bonding interactions that impede passive membrane permeation or for meeting pharmacophore constraints when targeting enzymes preferring H-bond acceptor moieties [3].

Hydrogen Bond Donor Pharmacophore Target Engagement

Direct Cost-per-Gram Comparison vs. Des-Formyl Analog from Identical Vendor

From a single vendor (Santa Cruz Biotechnology), the target compound (sc-356068) is priced at $197.00 per 250 mg, while the des-formyl analog (sc-356049) costs $384.00 per 250 mg—a 48.7% premium for the simpler amine [1]. Extrapolating to gram scale, the target compound is available at $399.00/g (sc-356068A) versus $818.00/g (sc-356049A) for the comparator, representing a $419.00/g absolute savings [1].

Procurement Cost Scale-Up Economics Budget Allocation

Orthogonal Synthetic Reactivity of the Formyl Handle vs. Unfunctionalized Piperazine: Enabling Parallel Medicinal Chemistry

The 4-formylpiperazine substructure introduces a reactive aldehyde that is directly amenable to reductive amination with primary or secondary amines, allowing rapid diversification of the piperazine terminus without requiring prior deprotection of the Boc group . In contrast, the des-formyl analog (CAS 1000934-11-1) bears a free secondary amine that must first be protected or requires less controlled alkylation conditions that risk Boc cleavage . This orthogonal reactivity is explicitly recognized in the commercial classification of 4-formylpiperazine as a 'versatile building block' for organic synthesis .

Reductive Amination Parallel Synthesis Diversification Point

Documented Use as an Intermediate in a Granted Pharmacological Patent (US10202379)

The compound appears as Reference Example 629 in US Patent 10,202,379 (granted to a major pharmaceutical entity), confirming its role as a validated intermediate in the synthesis of biologically active molecules . While the specific activity data for this exact intermediate is not publicly disclosed in the patent, its inclusion in a granted composition-of-matter patent signals that the compound has passed the synthetic feasibility and purity requirements of an industrial medicinal chemistry program, reducing the risk of purchasing an unvalidated building block .

Patent Intermediate Drug Discovery Validated Starting Material

High-Impact Procurement Scenarios for tert-Butyl N-{4-[2-(4-formylpiperazin-1-yl)-2-oxoethyl]phenyl}carbamate


Parallel Medicinal Chemistry Library Expansion via Late-Stage Reductive Amination

Medicinal chemistry groups performing structure-activity relationship (SAR) exploration on a piperazine-containing scaffold can leverage the formyl compound's aldehyde handle to generate diverse N-alkylated analogs in a single reductive amination step. This avoids the two-step protection–deprotection sequence required by the des-formyl analog and capitalizes on the higher lipophilicity (ΔLogP = +0.71) already installed in the core [1]. The routine 95% purity specification across multiple vendors ensures consistent plate-based reaction yields. The documented use as Reference Example 629 in US10202379 additionally supports its suitability as a patent-track intermediate .

Cost-Sensitive Scale-Up for Process Chemistry Route Scouting

Process chemists evaluating synthetic routes to a target molecule benefit from a 51% lower cost-per-gram for the formyl compound compared to its des-formyl analog from the same vendor [2]. The formyl group's orthogonal reactivity eliminates the need for an extra protection step, which reduces raw material consumption, solvent use, and cycle time—critical factors in process mass intensity (PMI) calculations. The compound's computed LogP of 2.336 also simplifies extraction workflows relative to more polar analogs, cutting solvent volumes during aqueous work-up [1].

CNS Drug Discovery Programs Requiring Favorable MPO Descriptors

Teams targeting CNS indications often prioritize compounds with low HBD count and moderate PSA. The target compound's HBD count of 1 (versus 2 for the des-formyl analog) and PSA of 78.95 Ų position it favorably within CNS multiparameter optimization (MPO) frameworks [3]. By procuring the formyl building block early, medicinal chemistry teams can maintain compliance with desired property space throughout the hit-to-lead phase, rather than attempting to reduce HBD count through additional synthetic steps later.

Procurement of a Patent-Validated Intermediate for Intellectual Property Strategy

Organizations constructing freedom-to-operate (FTO) positions or seeking to reference a known intermediate in regulatory filings can cite the compound's appearance as Reference Example 629 in US10202379 . This provides a documented precedent that the compound can be manufactured at a quality suitable for pharmaceutical patent disclosure, reducing the diligence burden for procurement teams compared to unexemplified analogs.

Quote Request

Request a Quote for tert-butyl N-{4-[2-(4-formylpiperazin-1-yl)-2-oxoethyl]phenyl}carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.